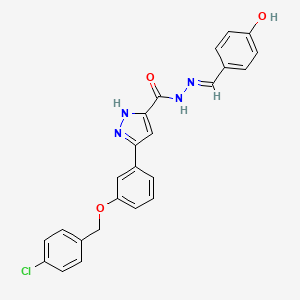
TFB, AldrichCPR
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Poly[(9,9-dioctylfluorenyl-2,7-diyl)-co-(4,4’-(N-(4-sec-butylphenyl)diphenylamine)], commonly known as TFB, AldrichCPR, is an ambipolar polymer. It is primarily used as a hole transporting layer in various optoelectronic applications. This compound has a band gap of approximately 2.7 electron volts and can function as an electron-dominant polymer .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of TFB involves the polymerization of 9,9-dioctylfluorene with N-(4-sec-butylphenyl)diphenylamine. The reaction typically occurs in the presence of a catalyst under controlled conditions to ensure the formation of the desired polymer structure. The reaction conditions often include elevated temperatures and inert atmospheres to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of TFB follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure consistency and high yield. The polymer is then purified and processed into the desired form, such as powders or films, for various applications .
化学反応の分析
Types of Reactions
TFB undergoes several types of chemical reactions, including:
Oxidation: TFB can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can modify the polymer’s electronic properties.
Substitution: Substitution reactions can introduce different functional groups into the polymer.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogenating agents for substitution reactions. The conditions for these reactions typically involve specific temperatures, solvents, and catalysts to achieve the desired modifications .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of quinones, while substitution reactions can introduce halogen atoms or other functional groups into the polymer .
科学的研究の応用
TFB has a wide range of scientific research applications, including:
Chemistry: Used as a hole transporting layer in organic light-emitting diodes (OLEDs) and quantum dot displays.
Biology: Employed in biosensors for detecting various biological molecules.
Medicine: Investigated for use in drug delivery systems and diagnostic imaging.
Industry: Utilized in the production of solar cells and other optoelectronic devices.
作用機序
The mechanism by which TFB exerts its effects involves its ability to transport holes (positive charge carriers) efficiently. This property is crucial in optoelectronic devices, where TFB facilitates the movement of charge carriers, enhancing the device’s performance. The molecular targets and pathways involved include the interaction of TFB with other layers in the device, such as the electron transporting layer and the active layer, to optimize charge transport and recombination .
類似化合物との比較
Similar Compounds
Some compounds similar to TFB include:
- Poly(3,4-ethylenedioxythiophene)-poly(styrenesulfonate) (PEDOT:PSS)
- Poly(9,9-dioctylfluorene-alt-benzothiadiazole) (F8BT)
- Poly(3-hexylthiophene) (P3HT)
Uniqueness
TFB is unique due to its high hole mobility, low electron affinity, and high ionization potential. These properties make it an excellent hole transporting material, providing efficient charge transport and enhancing the performance of optoelectronic devices. Additionally, TFB’s ability to act as both a hole transporter and an electron blocker sets it apart from other similar compounds .
特性
分子式 |
C53H67N |
|---|---|
分子量 |
718.1 g/mol |
IUPAC名 |
N-(4-butan-2-ylphenyl)-4-methyl-N-[4-(7-methyl-9,9-dioctylfluoren-2-yl)phenyl]aniline |
InChI |
InChI=1S/C53H67N/c1-7-10-12-14-16-18-36-53(37-19-17-15-13-11-8-2)51-38-41(5)22-34-49(51)50-35-27-45(39-52(50)53)44-25-32-48(33-26-44)54(46-28-20-40(4)21-29-46)47-30-23-43(24-31-47)42(6)9-3/h20-35,38-39,42H,7-19,36-37H2,1-6H3 |
InChIキー |
LMXSDGRJIJNLIY-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCC1(C2=C(C=CC(=C2)C)C3=C1C=C(C=C3)C4=CC=C(C=C4)N(C5=CC=C(C=C5)C)C6=CC=C(C=C6)C(C)CC)CCCCCCCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![tert-Butyl 4-[(4-fluorophenyl)sulfonyl]tetrahydro-2H-pyran-4-carboxylate, AldrichCPR](/img/structure/B12043156.png)
![7-Hydroxy-5-oxo-N-(2-pyrimidinyl)-2,3-dihydro-1H,5H-pyrido[3,2,1-IJ]quinoline-6-carboxamide](/img/structure/B12043175.png)


![2-{[3-(4-ethoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(4-phenoxyphenyl)acetamide](/img/structure/B12043195.png)

![N'-[(E)-(2-bromophenyl)methylidene]-2-(2-thienyl)acetohydrazide](/img/structure/B12043201.png)

![2-(2,3-dichlorophenoxy)-N-[(E)-(3,4-dimethoxyphenyl)methylideneamino]acetamide](/img/structure/B12043213.png)




![N-(5-chloro-2-methylphenyl)-2-{[3-(4-methoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B12043237.png)
